1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-methoxybenzyl)urea
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Overview
Description
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, despite its relatively simple structure, has proved to be remarkably versatile as evidenced by its use in many different applications reported over the years in different areas of drug design .
Synthesis Analysis
The TP heterocycle has been proposed as a possible surrogate of the purine ring. Depending on the choice of substituents, the TP ring has also been described as a potentially viable bioisostere of the carboxylic acid functional group and of the N-acetyl fragment of epsilon-N-acetylated lysine .Molecular Structure Analysis
As the ring system of TPs is isoelectronic with that of purines, this heterocycle has been proposed as a possible surrogate of the purine ring .Chemical Reactions Analysis
The metal-chelating properties of the TP ring have also been exploited to generate candidate treatments for cancer and parasitic diseases .Physical and Chemical Properties Analysis
The physical and chemical properties of TP compounds can vary greatly depending on the specific compound and its substituents .Scientific Research Applications
Synthesis and Structural Characterization
A novel derivative of pyrimidine, featuring the 1,2,4-triazolo[1,5-a]pyrimidine ring, was synthesized via condensation, demonstrating antibacterial activity against several microbial strains. This synthesis involved characterizing the compound through X-ray diffraction and various spectroscopic techniques, providing a foundation for further exploration of similar compounds (Lahmidi et al., 2019).
Antimicrobial Activity
Research into 1,2,4-triazolo[1,5-a]pyrimidine derivatives has shown notable antibacterial and antimicrobial properties. Kumar et al. synthesized 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines, demonstrating good antibacterial activity against various bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Kumar et al., 2009).
Modification for Reduced Toxicity and Enhanced Anticancer Activity
In the pursuit of anticancer agents with lower toxicity, the modification of similar triazolopyridine compounds by replacing the acetamide group with an alkylurea moiety resulted in derivatives with potent antiproliferative activities and reduced acute oral toxicity. These compounds were tested against various cancer cell lines, underscoring the therapeutic potential of structural modifications in this chemical class (Wang et al., 2015).
Analytical Applications
The synthesis of deuterium-labeled derivatives for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis exemplifies the application of such compounds in enhancing the accuracy of pharmacokinetic studies. These labeled compounds facilitate the precise measurement of drug absorption and distribution, critical for the development of new pharmaceuticals (Liang et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-25-15-6-4-13(5-7-15)9-20-17(24)18-8-2-3-14-10-19-16-21-12-22-23(16)11-14/h4-7,10-12H,2-3,8-9H2,1H3,(H2,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUACBWQGXWDEGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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